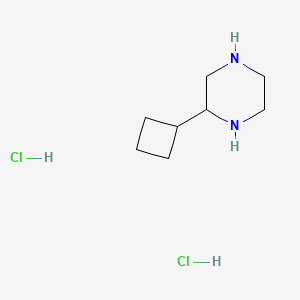

2-Cyclobutylpiperazine;dihydrochloride

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

Exploration of Pharmacophore Space

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The piperazine scaffold serves as an exceptional template for exploring pharmacophore space for several reasons.

Versatile Linker: The piperazine moiety can function as a linker to connect two different pharmacophoric elements within a single molecule. researchgate.netresearchgate.net Its chemical reactivity facilitates its incorporation into diverse molecular architectures. mdpi.com

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring are basic, allowing for the formation of salts (such as the dihydrochloride (B599025) form) which can significantly improve water solubility and oral bioavailability. researchgate.net These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Interaction with Biological Targets: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This allows piperazine-containing molecules to form strong interactions with biological targets like proteins and enzymes. nih.gov The basic amino moiety is often a key pharmacophoric requirement for locking in crucial interactions with acidic residues like glutamate (B1630785) in a receptor's binding site. nih.gov

Pharmacophore models for various drug targets, including G-protein coupled receptors (GPCRs) and enzymes, often feature a basic nitrogen center, a role frequently filled by a piperazine ring. nih.govnih.gov For instance, in the development of antagonists for the CXCR4 receptor, N-alkyl piperazine side chains were explored to improve drug-like properties. nih.gov Similarly, in designing inhibitors for soluble epoxide hydrolase, the conformationally constrained piperazine ring was identified as an excellent secondary pharmacophore to enhance drug-like properties. nih.gov

Contribution to Molecular Stereochemistry and Three-Dimensional Conformation

The non-aromatic, saturated nature of the piperazine ring imparts significant three-dimensional character to molecules, which is increasingly recognized as a desirable trait in modern drug design to "escape from flatland". The conformational flexibility of the piperazine ring, which primarily exists in a chair conformation, plays a critical role in how a molecule orients itself within a biological target's binding site.

Substituents on the piperazine ring, such as the cyclobutyl group at the C-2 position, have a profound impact on its conformational preference. Research on 1-acyl and 1-aryl 2-substituted piperazines has shown that the substituent at the C-2 position predominantly prefers an axial orientation. nih.gov This axial conformation can place other key functional groups in a specific spatial arrangement that may be optimal for receptor binding, as seen in studies of α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.gov The ability to introduce substituents at specific carbon atoms with defined stereochemistry allows for the fine-tuning of a compound's three-dimensional shape to maximize its interaction with a target.

Role as a Privileged Scaffold or Structure Motif

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine ring is widely regarded as a privileged scaffold due to its presence in a vast number of approved drugs across a wide spectrum of therapeutic areas. researchgate.netnih.gov

The versatility of the piperazine core allows it to serve as a central building block for drugs targeting the central nervous system (antipsychotics, antidepressants), cardiovascular diseases, cancer, and infectious diseases. researchgate.net This broad utility stems from its ability to confer favorable pharmacokinetic properties and to present appended functional groups in a variety of spatial orientations. mdpi.com

| Drug Name | Therapeutic Category | Role of Piperazine Scaffold |

|---|---|---|

| Vortioxetine | Antidepressant | Core structural component interacting with serotonin (B10506) receptors and transporters. mdpi.comnih.gov |

| Aripiprazole | Antipsychotic | Links the aryl group to the long side chain, crucial for dopamine (B1211576) receptor activity. nih.gov |

| Imatinib | Anticancer (Kinase Inhibitor) | The N-methylpiperazine group enhances solubility and occupies a key binding pocket. researchgate.net |

| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and influences pharmacokinetic properties. |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The N-methylpiperazine moiety contributes to the selectivity and potency of the drug. |

| Flibanserin | Hypoactive Sexual Desire Disorder | Acts as a central scaffold for interaction with serotonin receptors. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclobutylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWHIVSYYLXQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Utility of 2 Cyclobutylpiperazine;dihydrochloride As a Chemical Building Block and Intermediate

Synthesis of this compound

The construction of the 2-cyclobutylpiperazine scaffold can be approached through various synthetic routes, often involving the strategic formation of the piperazine ring and the introduction of the cyclobutyl moiety. Key methodologies include borrowing hydrogen reactions, reductive amination, and amine alkylation strategies. These processes typically involve the use of protecting groups to ensure regioselectivity, followed by a deprotection step to yield the final dihydrochloride salt.

Application of Borrowing Hydrogen Reaction Strategies

The borrowing hydrogen (BH) or hydrogen auto-transfer concept represents a powerful and sustainable method for the formation of C-N bonds. mdpi.comgoogle.com This strategy generally involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition-metal catalyst, which then reacts with an amine to form an imine. mdpi.com The metal hydride species, formed during the initial oxidation, subsequently reduces the imine to afford the alkylated amine, regenerating the catalyst in the process. mdpi.com

While a specific application of the borrowing hydrogen strategy for the direct synthesis of 2-cyclobutylpiperazine is not extensively detailed in publicly available literature, the general principles can be applied. A potential pathway could involve the reaction of a suitably protected ethylenediamine (B42938) derivative with cyclobutylmethanol under borrowing hydrogen conditions. The catalyst would facilitate the oxidation of cyclobutylmethanol to cyclobutylcarboxaldehyde, which would then undergo a condensation and subsequent reduction sequence to form the C-N bond and cyclize to the piperazine ring.

Table 1: Key Features of Borrowing Hydrogen Reactions

| Feature | Description |

| Catalysts | Typically transition-metal complexes (e.g., Iridium, Ruthenium, Cobalt). mdpi.comgoogle.com |

| Hydrogen Source | An alcohol, which is reversibly dehydrogenated. google.com |

| Key Intermediates | Aldehydes/ketones and imines. mdpi.com |

| Advantages | High atom economy, use of readily available alcohols, generates water as the primary byproduct. google.com |

| Challenges | Catalyst sensitivity and optimization of reaction conditions for specific substrates. |

Reductive Amination Approaches

Reductive amination is a widely employed and versatile method for the synthesis of amines, including cyclic structures like piperazines. rsc.orgresearchgate.net This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. rsc.org

For the synthesis of 2-cyclobutylpiperazine, a plausible reductive amination strategy would involve the reaction of a protected ethylenediamine with a cyclobutyl-containing dicarbonyl equivalent or a related precursor that can cyclize to form the piperazine ring. For instance, the reaction of N-Boc-ethylenediamine with a suitable cyclobutyl-α-ketoaldehyde, followed by reduction and cyclization, could yield the desired scaffold. Subsequent deprotection would then afford 2-cyclobutylpiperazine.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH, selective for iminium ions over ketones and aldehydes. rsc.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for a wide range of aldehydes and ketones. researchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, requires a metal catalyst (e.g., Pd, Pt, Ni), may require pressure. google.com |

Amine Alkylation Strategies

Direct alkylation of amines is a fundamental C-N bond-forming reaction. jgtps.com In the context of piperazine synthesis, this can involve the reaction of a diamine with a dihalide. However, a significant challenge with direct alkylation is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the alkylated amine product is often more nucleophilic than the starting amine. jgtps.comfishersci.co.uk

To achieve a controlled synthesis of 2-cyclobutylpiperazine, a strategy involving a mono-protected piperazine is often employed to prevent undesirable side reactions. For example, commercially available N-Boc-piperazine can be alkylated with a cyclobutyl halide or a related electrophile. However, to introduce the cyclobutyl group at the 2-position, a more elaborate strategy is necessary, potentially starting from a chiral precursor or involving a ring-forming alkylation.

A common approach to monosubstituted piperazines involves protecting one of the nitrogen atoms, performing the desired alkylation on the unprotected nitrogen, and then deprotecting. For substitution on the carbon framework of the piperazine ring itself, the synthesis often starts with different building blocks. The synthesis of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate indicates a synthetic route that establishes the stereochemistry and substitution pattern prior to the final deprotection step. The final step in the synthesis of the dihydrochloride salt involves the removal of the protecting group, such as a Boc (tert-butyloxycarbonyl) group, under acidic conditions. fishersci.co.uk Treatment of the Boc-protected 2-cyclobutylpiperazine with hydrochloric acid not only removes the protecting group but also forms the dihydrochloride salt in a single step. reddit.com

Derivatization Strategies for Structural Modification and Diversification

Once 2-cyclobutylpiperazine is synthesized, its two nitrogen atoms provide reactive handles for further structural modification and the creation of diverse chemical libraries. researchgate.net These derivatization strategies are essential for exploring the structure-activity relationships of new compounds in various applications.

Nucleophilic Substitution Reactions for Functionalization

The secondary amine in the 2-cyclobutylpiperazine ring is a potent nucleophile and can readily participate in nucleophilic substitution reactions with a variety of electrophiles. researchgate.net This allows for the introduction of a wide range of functional groups onto the piperazine nitrogen.

Common electrophiles used for the derivatization of piperazines include:

Alkyl halides: For the introduction of new alkyl chains.

Acyl chlorides and anhydrides: To form amide linkages.

Sulfonyl chlorides: To generate sulfonamides.

Aryl halides (in the presence of a catalyst): For the synthesis of N-arylpiperazines via reactions like the Buchwald-Hartwig amination. rsc.org

The regioselectivity of these reactions can be controlled by using protecting groups. For instance, if derivatization is desired at the N1 position, the N4 nitrogen can be protected, and vice versa.

Preparation of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of 2-cyclobutylpiperazine is a key step in drug discovery and materials science. By systematically modifying the structure, researchers can fine-tune the physicochemical and biological properties of the molecule.

For example, a library of novel CXCR4 antagonists was developed by synthesizing various N-alkyl piperazine side chains. mdpi.com These syntheses often involved reductive amination or alkylation reactions to attach the piperazine moiety to a core scaffold. mdpi.com Similarly, the piperazine ring is a common feature in many FDA-approved drugs, where it is often introduced via synthons that undergo reactions such as N-alkylation or Buchwald-Hartwig amination. rsc.org

Role as a Synthetic Reagent or Intermediate in Complex Molecule Synthesis

Piperazine and its derivatives are widely employed in the construction of more complex molecular architectures. Their two nitrogen atoms provide sites for further functionalization, allowing for the introduction of diverse substituents. The dihydrochloride salt form of 2-cyclobutylpiperazine enhances its stability and handling properties, making it a suitable starting material for various synthetic transformations.

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes in organic chemistry for the functionalization of aromatic rings. In the context of 2-cyclobutylpiperazine, its secondary amine functionalities can act as nucleophiles, participating in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Detailed research findings on the specific use of this compound in aromatic substitution reactions are not extensively documented in publicly available scientific literature. However, the general reactivity of piperazine derivatives in SNAr reactions is well-established. In a typical reaction, the piperazine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group, commonly a halide.

To illustrate the potential application, a hypothetical reaction is presented in the table below, based on the known reactivity of similar piperazine compounds.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Cyclobutylpiperazine | Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) | 1-(2,4-dinitrophenyl)-2-cyclobutylpiperazine | Nucleophilic Aromatic Substitution (SNAr) |

This table represents a potential synthetic application and is based on the general principles of nucleophilic aromatic substitution reactions involving piperazine derivatives, as specific experimental data for this compound was not found in the surveyed literature.

The cyclobutyl substituent at the 2-position of the piperazine ring can introduce specific steric and conformational properties to the resulting molecule, which can be advantageous in the design of new chemical entities with specific biological activities. The dihydrochloride form would typically be neutralized in situ to liberate the free base for the nucleophilic attack to proceed.

While direct and detailed research findings specifically outlining the use of this compound in aromatic substitution reactions are sparse, its structural features strongly suggest its utility as a nucleophilic component in the synthesis of N-arylpiperazine derivatives. Further research and publication in this specific area would be necessary to fully elucidate its synthetic scope and potential applications.

Medicinal Chemistry Applications and Analog Design Principles

Scaffold Optimization and Analog Generation

The 2-cyclobutylpiperazine (B13585204) scaffold serves as a valuable starting point for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. Optimization of this core structure involves systematic modifications to enhance desired biological activities and drug-like properties. researchgate.netwisdomlib.org The strategic introduction of small alkyl groups, such as the cyclobutyl moiety, onto the piperazine (B1678402) ring is a key approach to improving in vitro activity and modulating physicochemical characteristics. researchgate.net Analog generation typically proceeds by functionalizing the secondary amine positions of the piperazine ring, allowing for the exploration of a vast chemical space and the establishment of comprehensive structure-activity relationships (SAR).

The design of analogs based on the 2-cyclobutylpiperazine scaffold is guided by established medicinal chemistry principles aimed at maximizing biological efficacy. The cyclobutyl group itself introduces lipophilicity, which can influence cell membrane permeability and access to target proteins. Furthermore, its specific stereochemistry at the C2 position can be critical for achieving optimal binding orientation within a target's active site. Introducing chiral piperidine (B6355638) or piperazine scaffolds into small molecules is a known strategy for enhancing biological activities and selectivity, improving pharmacokinetic properties, and modulating physicochemical characteristics. thieme-connect.com

Key design principles include:

Stereochemical Control: The synthesis of enantiomerically pure 2-substituted piperazines allows for the evaluation of individual stereoisomers, as biological activity often resides in a single enantiomer. rsc.org

Functionalization of Nitrogen Atoms: The two nitrogen atoms of the piperazine ring offer convenient points for modification. One nitrogen might be acylated, alkylated, or incorporated into another ring system to interact with one region of a target protein, while the other can be modified to fine-tune solubility or other properties.

Conformational Restriction: The inherent chair-boat conformational flexibility of the piperazine ring can be constrained through further substitution or incorporation into bicyclic systems. This can lock the molecule into a more bioactive conformation, potentially increasing potency.

Table 1: Design Principles for 2-Cyclobutylpiperazine Analogs

| Design Principle | Rationale | Potential Outcome |

|---|---|---|

| Introduction of small alkyl groups (e.g., cyclobutyl) | Modulate lipophilicity and steric profile to enhance binding interactions. researchgate.net | Improved in vitro activity and target affinity. researchgate.net |

| Stereospecific Synthesis | Biological targets are chiral; a specific stereoisomer may have higher affinity. thieme-connect.com | Enhanced potency and selectivity; reduction of off-target effects. thieme-connect.com |

| N1/N4-Position Functionalization | Allows for systematic exploration of chemical space and interaction with different regions of the target binding pocket. researchgate.net | Optimization of potency, selectivity, and pharmacokinetic properties. |

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physicochemical or biological properties. chem-space.comdrugdesign.org This approach can lead to improved potency, enhanced bioavailability, better metabolic stability, or novel intellectual property. chem-space.comdrughunter.com

For the 2-cyclobutylpiperazine scaffold, bioisosteric replacements can be considered for both the cyclobutyl group and the piperazine core:

Cyclobutyl Group Bioisosteres: The cyclobutyl group is a small, non-polar cycloalkane. It can be replaced by other groups to fine-tune steric bulk and lipophilicity. For instance, trifluoromethyl derivatives of cyclobutane (B1203170) are being explored as analogs for tert-butyl groups (which are sterically similar to cyclobutyl) to enhance metabolic stability while preserving the mode of action. chem-space.comacs.org Other small rings like cyclopropane (B1198618) or oxetane (B1205548) could also serve as replacements to alter metabolic properties. chem-space.com

Table 2: Potential Bioisosteric Replacements for the 2-Cyclobutylpiperazine Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Cyclobutyl Group | Trifluoromethyl-cyclobutyl acs.org | Mimics steric properties while potentially increasing metabolic stability. acs.org |

| Cyclobutyl Group | Cyclopropyl or Oxetane Ring chem-space.com | Alters ring strain and polarity, potentially affecting metabolic pathways and solubility. chem-space.com |

| Piperazine Ring | Homopiperazine researchgate.net | Modifies ring size and conformational flexibility, altering pKa and binding geometry. researchgate.net |

Scaffold refinement involves more significant alterations to the core structure beyond simple functional group modification. The goal is to develop novel core structures with fundamentally improved properties. For the 2-cyclobutylpiperazine scaffold, refinement strategies can include:

Ring System Modification: Altering the piperazine ring itself, for instance, by creating fused bicyclic systems, can rigidly fix the conformation and the orientation of substituents, leading to higher affinity and selectivity.

Positional Isomerism: Moving the cyclobutyl group to a different position on the piperazine ring (e.g., creating 1-cyclobutylpiperazine) would result in a non-chiral scaffold with a significantly different chemical profile and biological activity. nih.gov

Heteroatom Substitution: Replacing one of the nitrogen atoms in the piperazine ring with another heteroatom (e.g., oxygen to form a morpholine (B109124) ring) would drastically change the scaffold's properties, including its hydrogen bonding capability and basicity.

Integration into Drug Discovery Pipelines

Scaffolds like 2-cyclobutylpiperazine and the analog libraries derived from them are critical components of modern drug discovery pipelines. tandfonline.com Their value lies in providing chemically diverse yet structurally related compounds that can be systematically evaluated for biological activity.

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of hundreds of thousands of compounds against a specific biological target or cellular pathway. nih.govjapsonline.com A chemical library built around the 2-cyclobutylpiperazine scaffold is ideally suited for HTS campaigns.

The process typically involves these steps:

Library Synthesis: A large, diverse library of analogs is synthesized, often using combinatorial chemistry techniques, where different functional groups are appended to the N1 and N4 positions of the 2-cyclobutylpiperazine core.

Assay Development: A robust and automated assay is developed to measure the activity of compounds against the target of interest (e.g., an enzyme or a receptor). nuvisan.com

Screening Campaign: The compound library is screened at one or more concentrations against the target. nih.gov Automated robotics handle the liquid dispensing and data acquisition, enabling the screening of over 100,000 samples per day. japsonline.com

Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits." The hit rate can vary depending on the screening concentration. nih.gov

Hit Confirmation and Validation: Hits are re-tested to confirm their activity and evaluated for dose-response relationships and potential off-target effects. This process identifies validated hits that serve as the starting point for more intensive lead optimization studies. nih.govnuvisan.com

Table 3: HTS Campaign Workflow for a 2-Cyclobutylpiperazine-Based Library

| Step | Description | Objective |

|---|---|---|

| 1. Library Generation | Synthesis of a diverse set of analogs based on the 2-cyclobutylpiperazine scaffold. | Create a collection of structurally related compounds to probe the target. |

| 2. Primary Screen | Rapid testing of the entire library at a single concentration using an automated assay. nih.gov | Identify initial "hit" compounds that exhibit activity against the target. nuvisan.com |

| 3. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Confirm the reproducible activity of the identified hits. |

| 4. Dose-Response Analysis | Testing confirmed hits across a range of concentrations. | Determine the potency (e.g., IC50 or EC50) of the active compounds. |

Preclinical Research Data Unavailable for 2-Cyclobutylpiperazine;dihydrochloride (B599025) Across Specified Biological Targets

Following a comprehensive search of scientific literature and public databases, no specific preclinical data was found for the compound "2-Cyclobutylpiperazine;dihydrochloride" in relation to its interaction with the specified biological targets: Histamine H3 Receptor, Takeda G-protein-coupled receptor 5 (TGR5), ATR Kinase, and PI3K Kinase.

The piperazine chemical scaffold is a common feature in many biologically active compounds, and derivatives have been investigated for a wide range of therapeutic applications, including as potential modulators of the targets listed. However, detailed research findings, such as binding affinities, functional assay results (e.g., IC50, EC50, Ki values), or kinase inhibition data specifically for "this compound," are not available in the public domain.

General research into these target classes is extensive:

Histamine H3 Receptor Antagonists/Inverse Agonists: A number of antagonists and inverse agonists for the H3 receptor have been developed for potential use in cognitive and sleep-wake disorders. nih.govnih.gov These compounds often feature complex chemical structures designed to interact with the G-protein coupled receptor.

TGR5 Agonists: As a target for metabolic diseases, various steroidal and non-steroidal TGR5 agonists have been explored in preclinical studies. nih.govmdpi.com

Kinase Inhibition: The inhibition of ATR and PI3K kinases is a major focus in oncology research. nih.govnih.govnih.govmdpi.com Numerous small molecule inhibitors have been developed and are in various stages of preclinical and clinical investigation. nih.govcancerconnect.comresearchgate.net

While these fields of research are active, the specific contribution and biological activity profile of "this compound" have not been characterized or published. Therefore, an article detailing its interaction with the requested biological targets as per the specified outline cannot be generated at this time.

A comprehensive search for preclinical data on This compound has been conducted to generate the requested article. However, no specific research findings, data tables, or detailed studies concerning its interaction with enzyme targets, nuclear receptors, or its characterization through various ligand binding assays could be located in the available scientific literature.

The requested sections and subsections require specific, detailed preclinical data that does not appear to be publicly available for this particular compound. Methodologies for the assays mentioned in the outline are well-established in pharmacology and biochemistry, but their specific application and the resulting data for "this compound" are not documented in accessible sources.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements provided in the prompt. Generating content for the specified sections without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Biological Target Interaction and Functional Studies Preclinical Focus

Receptor-Ligand Binding Assays and Characterization

Label-Free Binding Assays (LC-MS-Based Approaches)

In the preclinical assessment of a new chemical entity such as 2-Cyclobutylpiperazine (B13585204) dihydrochloride (B599025), label-free binding assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS), are crucial for characterizing interactions with biological targets. Unlike traditional methods that require labeling a ligand (e.g., with radioactivity or fluorescence), LC-MS-based approaches allow for the direct measurement of the binding of an unmodified compound to its native target. This eliminates the risk of the label interfering with the binding event and allows for more rapid assay development.

The general workflow for an LC-MS binding assay involves incubating the test compound with the target protein, separating the protein-ligand complexes from the unbound ligand, and then using LC-MS to quantify the amount of bound or unbound compound. This methodology provides direct evidence of a binding interaction and can be used to determine binding affinity (Kd). Such assays are versatile and can be applied to various target classes, including those for which traditional protein-based binding assays are challenging to implement.

Utilization of Recombinant Receptor Systems and Cell Membranes in Binding Studies

To investigate the interaction of a compound like 2-Cyclobutylpiperazine dihydrochloride with specific receptors, researchers widely employ recombinant receptor systems. Recombinant DNA technology enables the large-scale production of specific human receptor proteins in host cells (such as E. coli, insect, or mammalian cells). nih.gov This provides a consistent and high-quality source of the target protein, which is essential for high-throughput screening and detailed binding studies.

These recombinant proteins can be purified or used within cell membrane preparations. Using cell membranes that express the target receptor allows for the study of ligand binding in a more physiologically relevant environment, where the receptor retains its native conformation. Binding assays in these systems can determine key parameters like the inhibition constant (Ki) by measuring how the test compound competes with a known radiolabeled ligand for the receptor's binding site.

Enzyme Inhibition Studies

Should 2-Cyclobutylpiperazine dihydrochloride be investigated as a potential enzyme inhibitor, a series of in vitro studies would be necessary to characterize its effects on enzyme activity.

Enzyme kinetic studies are performed to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic activity but not substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

Small molecule inhibitors are invaluable tools for dissecting complex biological pathways. By selectively blocking the activity of a specific enzyme, researchers can study the downstream consequences of that inhibition, helping to elucidate the enzyme's role in cellular processes and disease. The specificity of an inhibitor is a critical parameter; an ideal inhibitor would act on a single target enzyme to avoid off-target effects. The selectivity of a compound like 2-Cyclobutylpiperazine dihydrochloride would be assessed by testing it against a panel of related enzymes.

To study inhibition, a robust assay to measure the enzyme's activity must first be developed. These assays typically monitor the consumption of a substrate or the formation of a product over time. The detection method can be based on various principles, including spectrophotometry, fluorescence, or luminescence. For targets where labeled substrates are problematic, label-free LC-MS/MS-based assays can be developed to directly measure the enzymatic conversion of the natural, unlabeled substrate to its product.

In Vitro Functional Cell-Based Assays

Beyond direct binding or enzyme inhibition, it is essential to understand a compound's effect on cellular function. In vitro cell-based assays provide this crucial information by measuring a physiological response in living cells. For a compound like 2-Cyclobutylpiperazine dihydrochloride, these assays could explore a variety of cellular processes depending on the intended therapeutic target. mdpi.com

Examples of relevant cell-based functional assays include:

Cell Viability and Proliferation Assays: To determine if the compound is cytotoxic or inhibits cell growth, which is particularly relevant in oncology research.

Second Messenger Assays: If the target is a GPCR, assays measuring downstream signaling molecules like cyclic AMP (cAMP) or calcium influx can determine if the compound acts as an agonist or antagonist.

Reporter Gene Assays: These assays link the activation of a specific signaling pathway to the expression of a reporter gene (e.g., luciferase or β-galactosidase), providing a quantifiable output of the compound's functional activity.

Cell Migration Assays: Used to assess a compound's ability to inhibit or stimulate cell movement, which is important in fields like cancer metastasis and wound healing.

These functional assays bridge the gap between molecular binding events and physiological outcomes, providing essential data for the progression of a compound through the drug discovery pipeline.

Preclinical Pharmacology and Metabolism Research

In Vitro Metabolic Profiling

In vitro metabolic profiling is a critical component of preclinical drug development, providing early insights into the metabolic fate of a new chemical entity. These studies are conducted in controlled laboratory settings using various biological systems to predict how a compound will be metabolized in a living organism. However, a comprehensive search of publicly available scientific literature did not yield specific in vitro metabolic profiling data for 2-Cyclobutylpiperazine (B13585204);dihydrochloride (B599025). The following sections describe the general principles and methodologies that would be applied in such an investigation.

Phase I Metabolic Pathways (Hydroxylation, Oxidation, Reduction)

Phase I metabolism typically involves the introduction or unmasking of functional groups on a drug molecule, making it more polar and susceptible to subsequent Phase II conjugation reactions. The primary reactions in Phase I are hydroxylation, oxidation, and reduction.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the compound. For a molecule like 2-Cyclobutylpiperazine, potential sites for hydroxylation would include the cyclobutyl ring and the piperazine (B1678402) ring.

Oxidation: This can occur at various sites. For instance, the secondary amine in the piperazine ring could be oxidized.

Reduction: While less common for piperazine-containing compounds, reduction reactions can occur if suitable functional groups are present.

Studies on other piperazine-containing compounds have demonstrated that metabolism often occurs on the piperazine moiety. nih.gov Without specific experimental data for 2-Cyclobutylpiperazine;dihydrochloride, its exact Phase I metabolic fate remains undetermined.

Reactive Metabolite Formation and Trapping Techniques

During metabolism, some compounds can be converted into chemically reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity. Identifying the potential for reactive metabolite formation is a key safety assessment in preclinical studies.

Trapping techniques are employed to detect these unstable, reactive species. This typically involves incubating the parent compound with liver microsomes in the presence of a trapping agent, such as glutathione (B108866) (GSH) or cyanide. If a reactive metabolite is formed, it will react with the trapping agent to form a stable conjugate that can be detected by mass spectrometry.

No studies detailing the investigation of reactive metabolite formation for this compound have been found in the public domain.

Hypothetical Data Table for Illustrative Purposes The following table illustrates the type of data that would be generated from a reactive metabolite trapping study. The data presented here is purely hypothetical and not based on actual experimental results for this compound.

| Trapping Agent | Metabolite-Adduct Detected (m/z) | Interpretation |

| Glutathione (GSH) | [M+GSH+H]+ | Potential for electrophilic metabolite formation |

| Cyanide (CN-) | [M+CN+H]+ | Suggests the formation of an iminium ion intermediate |

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases)

The metabolism of drugs is primarily carried out by families of enzymes. The most significant of these in Phase I are the Cytochrome P450 (CYP450) enzymes. nih.gov In Phase II, UDP-Glucuronosyltransferases (UGTs) play a major role by conjugating glucuronic acid to the drug or its Phase I metabolites. mdpi.com

To determine which specific CYP450 isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of a compound, studies are conducted with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. Similarly, the role of UGTs would be investigated using appropriate in vitro systems.

Specific data on the enzymatic systems involved in the metabolism of this compound is not currently available in published literature. For other piperazine-based compounds, metabolism has been shown to involve multiple CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. nih.gov

Use of Liver Microsomal Preparations in Metabolic Research (e.g., Rat Liver Microsomes, Human Liver Microsomes)

Liver microsomes are vesicles of the endoplasmic reticulum obtained from homogenized liver cells. They are a rich source of drug-metabolizing enzymes, particularly CYP450s, and are widely used in in vitro metabolism studies. nih.govresearchgate.net By incubating a drug with liver microsomes from different species (e.g., rat, human), researchers can assess the rate of metabolism and identify potential species differences. nih.gov This is crucial for extrapolating preclinical animal data to humans.

These studies typically measure the rate of disappearance of the parent compound over time to determine parameters like the intrinsic clearance (CLint). While this is a standard preclinical assessment, no published studies were found that specifically used rat or human liver microsomes to investigate the metabolism of this compound.

Hypothetical Data Table for Illustrative Purposes The following table shows representative data that might be obtained from a metabolic stability assay using liver microsomes. This data is for illustrative purposes only and does not represent actual findings for this compound.

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 1.0 | 45 | 15.4 |

| Human | 1.0 | 62 | 11.2 |

In Vivo Metabolic Studies

In vivo metabolic studies are conducted in living organisms, typically preclinical animal models such as rats or mice. These studies are essential to understand the complete metabolic profile of a drug, including the absorption, distribution, metabolism, and excretion (ADME) characteristics. Following administration of the compound, biological samples like blood, urine, and feces are collected and analyzed to identify and quantify the parent drug and its metabolites. These studies provide a more comprehensive picture of the drug's fate in a whole biological system compared to in vitro assays.

A review of available scientific literature did not reveal any in vivo metabolic studies for this compound.

Pharmacokinetic Modeling (Preclinical)

Preclinical pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's concentration in the body. nih.gov Data from in vitro metabolism studies and in vivo animal studies are integrated to build these models. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that incorporates physiological and anatomical data of the species to simulate the drug's ADME properties. nih.gov

These models are valuable for predicting human pharmacokinetics from preclinical data, which helps in the design of first-in-human clinical trials. researchgate.net This includes predicting parameters such as clearance, volume of distribution, and half-life. No specific preclinical pharmacokinetic models for this compound have been described in the literature.

Metabolomic Approaches to Cellular Metabolism

No publicly available research data exists for this specific compound.

Computational Chemistry and Modeling

of 2-Cyclobutylpiperazine (B13585204);dihydrochloride (B599025)

Computational chemistry provides powerful tools for understanding how a molecule like 2-Cyclobutylpiperazine;dihydrochloride might interact with biological targets. One of the most prominent techniques in this field is pharmacophore modeling, which helps in rational drug design and the discovery of new lead compounds.

Principles and Definition of Pharmacophore Models

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. numberanalytics.comrsc.org It is not a real molecule but rather a model that represents the key molecular interaction features shared by a set of active compounds. dovepress.com The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." rsc.orgdovepress.com

The core principle of pharmacophore modeling is rooted in molecular recognition; the ability of a molecule to bind to a target is determined by its shape and chemical properties. numberanalytics.com By identifying these crucial features, researchers can design new molecules that possess similar properties and are therefore more likely to be biologically active. patsnap.com This approach is a cornerstone of computer-aided drug discovery (CADD), as it helps to streamline the process by focusing on the essential attributes required for biological activity, thus reducing the time and cost associated with finding new effective treatments. fiveable.menih.gov

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of ligands that bind to it have been identified. rsc.org This method involves analyzing the structural features of these active molecules to derive a common pharmacophore hypothesis. columbiaiop.ac.in The process assumes that molecules with similar biological activity share common structural features that are responsible for their interaction with the target receptor. columbiaiop.ac.in

The generation of a ligand-based model typically involves the following steps:

Selection of a Training Set: A diverse set of active compounds is selected.

Conformational Analysis: The possible conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups, are identified across the set of molecules. rsc.org

Alignment and Superposition: The molecules are aligned and superimposed in 3D space to maximize the overlap of their common features.

Model Generation: A hypothesis is generated that represents the spatial arrangement of these shared features.

For instance, a study on N-Aryl and N-Heteroaryl piperazine (B1678402) derivatives, which share the core piperazine ring with 2-Cyclobutylpiperazine, developed a ligand-based pharmacophore model for α1A-adrenoceptor antagonists. nih.gov The most significant model consisted of one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups, demonstrating how the features of a series of related compounds can be distilled into a predictive model. nih.gov

Structure-Based Pharmacophore Model Generation

When the 3D structure of the biological target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. fiveable.menih.gov This approach analyzes the binding site of the target to identify key interaction points. fiveable.me The resulting pharmacophore model represents the complementary features of the active site that are crucial for ligand binding.

The key steps in this method are:

Preparation of the Target Structure: The 3D structure of the protein is obtained and prepared, which may involve adding hydrogen atoms and optimizing the structure.

Binding Site Identification: The location and characteristics of the ligand-binding pocket are determined.

Interaction Mapping: The key interaction points within the binding site, such as hydrogen bond donors/acceptors and hydrophobic regions, are mapped out. fiveable.me

Pharmacophore Feature Generation: A pharmacophore model is constructed based on these interaction points. This model can be derived from the interactions observed in a protein-ligand complex or from the features of the apo (unbound) protein's active site. nih.gov

This method provides a detailed blueprint of the structural requirements for a ligand to bind effectively to the target. biointerfaceresearch.com For a compound like 2-Cyclobutylpiperazine, if its target protein structure were known, a structure-based model could precisely guide the design of derivatives with enhanced affinity and selectivity by highlighting the exact spatial and chemical properties required for optimal interaction with the binding pocket.

Pharmacophore Feature Representation

Pharmacophore models are composed of a set of features that represent different types of molecular interactions. These features are abstract and represent chemical functionalities rather than specific atoms, which allows chemically diverse molecules to be recognized as having similar biological potential. nih.gov

The most common pharmacophoric features are represented as geometric objects, such as spheres or vectors, in 3D space. nih.gov

| Feature Type | Description | Potential Role in 2-Cyclobutylpiperazine |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. Represented as a green vector or sphere. rsc.orgnih.gov | The nitrogen atoms in the piperazine ring can act as HBAs. |

| Hydrogen Bond Donor (HBD) | An atom or group with a hydrogen atom attached to an electronegative atom, capable of donating it to form a hydrogen bond. Represented as a magenta vector or sphere. rsc.orgnih.gov | The secondary amine in the piperazine ring can act as an HBD. |

| Hydrophobic Region (H) | A non-polar region of a molecule that can engage in van der Waals or hydrophobic interactions. Represented as a cyan sphere. rsc.orgpatsnap.com | The cyclobutyl group is a significant hydrophobic feature. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. Represented as a flat disk or torus. patsnap.comnih.gov | Not present in 2-Cyclobutylpiperazine itself, but could be a feature in derivatives. |

| Positive Ionizable (PI) / Cationic | A group that is typically positively charged at physiological pH. Represented as a red sphere. nih.gov | The nitrogen atoms of the piperazine ring can be protonated, forming a cationic center. |

| Negative Ionizable (NI) / Anionic | A group that is typically negatively charged at physiological pH. Represented as a blue sphere. nih.gov | Not typically present in the 2-Cyclobutylpiperazine structure. |

This table is generated based on common pharmacophore feature representations in computational chemistry.

Conformational Analysis in Pharmacophore Generation

Molecules are not static; they are flexible and can adopt multiple shapes or conformations. Conformational analysis is the study of these different spatial arrangements and is a critical component of pharmacophore modeling. slideshare.net The biological activity of a molecule is often dependent on it adopting a specific "bioactive" conformation to bind to its target. acs.org

The quality and reliability of a pharmacophore model are highly dependent on the quality of the conformational sets used during its generation. nih.govacs.org If the bioactive conformation is not included in the set of conformers analyzed, the resulting pharmacophore model will likely be inaccurate.

Several computational methods are used to explore the conformational space of a molecule:

Systematic Search: This method systematically rotates all rotatable bonds by a defined increment to generate all possible conformations. While thorough, it can be computationally expensive for molecules with many rotatable bonds. slideshare.net

Stochastic/Random Search: These methods, like Monte Carlo simulations, randomly sample the conformational space to find low-energy conformations. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of a molecule over time, providing insight into its conformational flexibility and identifying stable, low-energy states. fiveable.me

For a molecule like 2-Cyclobutylpiperazine, which has rotatable bonds and a flexible piperazine ring, a thorough conformational analysis is essential to identify the likely bioactive conformation and generate a meaningful pharmacophore model.

Pharmacophore Model Validation Methodologies

Once a pharmacophore model is generated, it must be validated to ensure it is statistically significant and can accurately distinguish between active and inactive compounds. numberanalytics.com Validation is a crucial step to confirm the predictive power of the model before it is used for applications like virtual screening. fiveable.me

Several methods are employed to validate a pharmacophore hypothesis:

| Validation Method | Description |

| Test Set Validation | The model's ability to predict the activity of a set of compounds (the test set) that were not used in its creation is evaluated. nih.gov The correlation between the predicted and experimental activities for the test set indicates the model's predictive power. pharmacophorejournal.com |

| Fischer's Randomization Test | This statistical method assesses the probability that a correlation between chemical structures and biological activity found in the training set occurred by chance. The training set activities are shuffled, and new hypotheses are generated. A significant model should have a much higher score than the random models. nih.gov |

| Decoy Set Screening | The model is used to screen a database containing known active compounds and a much larger set of "decoy" molecules (assumed to be inactive). A good model should be able to retrieve a high percentage of the active compounds while rejecting the decoys. nih.gov |

| Goodness of Hit (GH) Score | This scoring function evaluates the quality of a pharmacophore model by considering parameters such as the percentage of active compounds retrieved from a database, the enrichment factor, and the total number of hits. A GH score above 0.7 generally indicates a very good model. researchgate.net |

| Leave-One-Out Cross-Validation | A statistical method where a model is repeatedly generated, each time leaving out one compound from the training set. The model is then used to predict the activity of the excluded compound. This assesses the model's stability and robustness. fiveable.me |

This table summarizes common validation techniques used in pharmacophore modeling.

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite the growing application of computational chemistry and modeling in drug discovery and development, a thorough review of published scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. While computational methods are extensively used to investigate the properties and potential therapeutic applications of various piperazine derivatives, this particular molecule has not been the subject of detailed virtual screening, molecular docking, or in silico metabolism studies, according to currently accessible data.

Computational techniques play a crucial role in modern medicinal chemistry. researchgate.net Virtual screening, for instance, allows researchers to computationally test large libraries of chemical compounds against a biological target, helping to identify potential drug candidates. nih.gov This process of ligand discovery and lead identification is a critical first step in the drug development pipeline. researchgate.net

Molecular docking is another powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org These studies are instrumental in understanding and predicting protein-ligand interactions, which is fundamental for designing new drugs. nih.gov Furthermore, in silico metabolism prediction models are increasingly used to forecast the metabolic fate of a compound in the body, a key factor in its pharmacokinetic profile and potential for toxicity.

While the broader class of piperazine-containing molecules has been the subject of such computational investigations, demonstrating their potential in targeting a range of biological entities, the specific structural and physicochemical properties conferred by the cyclobutyl group in this compound have not been computationally elucidated in public research. The absence of dedicated studies on this compound means that there is no available data to populate tables on its virtual screening applications, molecular docking interactions with specific protein targets, or its predicted metabolic pathways.

The scientific community continues to explore the vast chemical space of piperazine derivatives for various therapeutic areas. emerald.com It is conceivable that future computational studies will include this compound, at which point a more detailed analysis of its potential biological activities and metabolic profile can be compiled. However, at present, the computational chemistry and modeling of this specific compound remain an uninvestigated area in the scientific literature.

Analytical Characterization and Research Methodologies

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. This separation is achieved based on the differential distribution of the analytes between a stationary phase and a mobile phase. For piperazine (B1678402) derivatives, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine compounds due to its versatility and wide applicability. unodc.org The most common mode used is reversed-phase chromatography, typically employing a C18 stationary phase. unodc.org The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

The mobile phase in HPLC for piperazine analysis usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be adjusted to optimize the separation of the target analyte from other components in the sample. researchgate.net Detection is often achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, although other detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used, especially since the basic piperazine structure does not have a strong chromophore. sielc.comresearchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecyl silica) |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Formate) |

| Detection | Diode-Array Detection (DAD), UV-Vis, ELSD, CAD |

| Flow Rate | Isocratic or Gradient Elution |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. For the analysis of piperazine derivatives, which can be made amenable to GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen.

The separation in GC is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. Various stationary phases can be used, with the choice depending on the specific piperazine derivatives being analyzed. nih.gov Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds.

Table 2: General GC Parameters for Piperazine Derivative Analysis

| Parameter | Typical Conditions |

| Stationary Phase | e.g., 100% trifluoropropyl methyl polysiloxane (Rtx-200) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Optimized to ensure complete vaporization without degradation |

| Detector | Flame Ionization Detector (FID) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is often used for screening and qualitative analysis. nih.gov In HPTLC, the stationary phase is a thin layer of adsorbent, such as silica (B1680970) gel, coated onto a flat support like a glass plate. nih.gov

The sample is applied as a small spot or band, and the plate is developed in a sealed chamber containing a suitable mobile phase. researchgate.net The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates. researchgate.net Visualization of the separated spots is typically achieved under UV light or by using specific staining reagents. unodc.org

Table 3: Common HPTLC Conditions for the Separation of Piperazine-Related Compounds

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of organic solvents (e.g., Toluene-Ethyl Acetate-Diethyl Ether) |

| Detection | UV visualization, Staining Reagents (e.g., Dragendorff reagent) |

Mass Spectrometry (MS) and Coupled Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation method, it becomes a powerful tool for the definitive identification and quantification of substances in complex mixtures. unodc.org

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art analytical method for the detection and quantification of piperazine derivatives in various samples, including biological matrices. nih.govnih.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net

After separation on the HPLC column, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low limits of detection. nih.gov

Table 4: Key Aspects of LC-MS/MS Analysis for Piperazine Compounds

| Parameter | Description |

| Separation | Reversed-phase HPLC |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the identification and quantification of a broad range of volatile and semi-volatile organic compounds, including many piperazine derivatives. rsc.orgresearchgate.net Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer.

In the MS, the molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for positive identification. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a very high level of confidence in the identification of the analyte. nih.gov

Table 5: Standard GC-MS Parameters for the Identification of Piperazine Analogs

| Parameter | Description |

| Separation | Capillary Gas Chromatography |

| Ionization | Electron Ionization (EI) |

| Detection | Mass Spectrometry (MS) |

| Identification | Based on retention time and comparison of mass spectra with reference libraries |

Derivatization for Analytical Enhancement

Improvement of Ionization Efficiency in Mass Spectrometry

The analysis of secondary amines such as 2-cyclobutylpiperazine (B13585204) by mass spectrometry (MS) can sometimes be challenging due to their inherent polarity and potential for low ionization efficiency. Chemical derivatization can be employed to introduce moieties that enhance the compound's ability to be ionized, leading to improved signal intensity and sensitivity in MS analysis. nih.govnih.gov

One common strategy is to introduce a group that readily accepts a proton or is easily charged. For instance, derivatization of the secondary amine groups in 2-cyclobutylpiperazine with reagents that introduce a permanently charged group or a group with very high proton affinity can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. acs.org

Another approach involves altering the molecule's volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents can convert the non-volatile amine into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis with improved ionization in the electron ionization (EI) source. nih.govscienceopen.com

Table 1: Common Derivatization Approaches for Enhancing Mass Spectrometric Analysis of Secondary Amines

| Derivatization Strategy | Common Reagents | Purpose | Analytical Technique |

|---|---|---|---|

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Increase volatility, Improve thermal stability | GC-MS |

| Silylation | BSTFA, MSTFA | Increase volatility, Improve thermal stability | GC-MS |

| Benzoylation | Benzoyl chloride | Enhance ionization efficiency, Improve chromatographic retention | LC-MS |

This table is generated based on common derivatization strategies for secondary amines and is applicable to 2-cyclobutylpiperazine.

Enhancement of Chromatographic Separation and Detection

For chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization can address several challenges associated with the analysis of 2-cyclobutylpiperazine. The parent compound lacks a significant chromophore, making its detection by UV-Vis spectrophotometry difficult at low concentrations.

To overcome this, derivatizing agents that introduce a chromophoric or fluorophoric group into the molecule are widely used. For example, reacting 2-cyclobutylpiperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride introduces a highly UV-active or fluorescent tag, respectively. jocpr.com This allows for highly sensitive detection using standard HPLC-UV or fluorescence detectors. libretexts.org

Derivatization can also improve the chromatographic behavior of the analyte. By converting the polar amine groups into less polar derivatives, peak shape and retention on reversed-phase columns can be improved, leading to better resolution and more reproducible results. jfda-online.com For gas chromatography, derivatization is often essential to increase the volatility of the compound, allowing it to be effectively separated and analyzed. scholars.directscholars.direct

Chiral Separation via Diastereoisomer Formation

2-Cyclobutylpiperazine is a chiral molecule, existing as a pair of enantiomers. The separation and quantification of individual enantiomers are often crucial in pharmaceutical analysis, as they can exhibit different pharmacological and toxicological properties. A common and effective method for the chiral separation of enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.orgchiralpedia.com

Diastereomers have different physical and chemical properties and can therefore be separated on a conventional achiral stationary phase using HPLC or GC. libretexts.org For 2-cyclobutylpiperazine, a chiral reagent that reacts with the secondary amine groups can be used. Examples of such reagents include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride, which react with amines to form diastereomeric amides. chemeurope.com Other chiral derivatizing agents include isothiocyanates and chloroformates. nih.gov

Once the diastereomers are separated chromatographically, their relative peak areas can be used to determine the enantiomeric excess (ee) of the original sample. This indirect method of chiral separation is a powerful tool for the stereochemical analysis of chiral amines. chiralpedia.com

Table 2: Examples of Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Secondary Amine | Amide |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Secondary Amine | Amide |

| (R)-1-(1-Naphthyl)ethyl isocyanate | Secondary Amine | Urea |

This table provides examples of CDAs that could be used for the chiral resolution of 2-cyclobutylpiperazine.

Optimization of Derivatization Protocols

For quantitative analysis, the derivatization reaction must be reproducible, and ideally, should proceed to completion. Therefore, the optimization of the derivatization protocol is a critical step in method development. numberanalytics.comresearchgate.net Key parameters that need to be optimized include:

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte should be optimized to ensure complete derivatization without the interference of excess reagent.

Reaction Temperature and Time: The kinetics of the reaction are influenced by temperature and time. These parameters need to be carefully controlled to achieve a consistent and complete reaction. researchgate.net

pH and Solvent: The reaction medium, including the pH and the choice of solvent, can significantly affect the reaction rate and yield.

Stability of Derivatives: The stability of the formed derivatives under the analytical conditions must be assessed to ensure accurate and reliable quantification. scholars.direct

Chemometric approaches, such as principal component analysis, can be employed to systematically optimize multiple reaction parameters simultaneously. nih.gov The goal is to develop a robust derivatization procedure that is both efficient and provides consistent results for the quantitative analysis of 2-cyclobutylpiperazine. researchgate.net

Spectroscopic and Other Advanced Analytical Techniques

The structural elucidation and characterization of 2-cyclobutylpiperazine;dihydrochloride (B599025) rely on various spectroscopic and advanced analytical techniques. These methods provide detailed information about the molecule's structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-cyclobutylpiperazine and its dihydrochloride salt. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.netnih.gov The signals corresponding to the cyclobutyl and piperazine ring protons would be characteristic. For the dihydrochloride salt, the chemical shifts of the protons adjacent to the nitrogen atoms would be expected to shift downfield due to the protonation of the amines. chemicalbook.comchemicalbook.com Dynamic NMR studies could also provide insights into the conformational dynamics of the piperazine ring. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, helping to identify the different components of the molecule. unodc.org

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the functional groups present in the molecule. The spectra would show characteristic absorption bands for N-H stretching and bending vibrations of the secondary amine groups, as well as C-H and C-C vibrations of the cyclobutyl and piperazine rings. In the dihydrochloride salt, the presence of N⁺-H bands would be a key feature. nih.gov

X-ray Crystallography: For the crystalline dihydrochloride salt, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the conformation of the rings. wikipedia.org

UV-Visible Spectroscopy: While the parent 2-cyclobutylpiperazine does not have a strong chromophore for UV-Vis detection, this technique can be used for its analysis after derivatization with a UV-active reagent. nih.gov It can also be used for the spectrophotometric determination of piperazine and its salts after the formation of a colored derivative, for instance, through nitrosation. nih.gov

Analytical Method Development and Validation in Research Contexts

The development and validation of analytical methods are essential to ensure the reliability, accuracy, and precision of quantitative data for 2-cyclobutylpiperazine;dihydrochloride in research settings. formulationbio.comwjarr.com A validated method provides confidence that the analytical procedure is suitable for its intended purpose. The validation process typically involves the evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. jocpr.com

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by showing that there is no interference at the retention time of the analyte.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of recovery is calculated. jocpr.com

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels:

Repeatability (intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

Reproducibility: Expresses the precision between laboratories.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A comprehensive validation of an analytical method for this compound would involve a systematic evaluation of these parameters to ensure the generated data is fit for its intended research purpose. slideshare.net

Utilization of Reference Standards in Research

In the analytical landscape of pharmaceutical and chemical research, reference standards are indispensable tools that ensure the accuracy, precision, and reliability of qualitative and quantitative analyses. For a specific compound such as this compound, a well-characterized reference standard is fundamental for unequivocal identification, purity assessment, and the validation of analytical methods. While detailed research findings on the utilization of a reference standard for this compound are not extensively documented in publicly available literature, the established principles of analytical chemistry for piperazine derivatives provide a clear framework for its application.

A reference standard for this compound would be a highly purified and characterized sample of the compound. Its primary role is to serve as a benchmark against which samples of unknown purity or identity can be compared. The characterization of the reference standard itself would involve a battery of analytical techniques to confirm its chemical structure and establish its purity. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. The purity is often determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a detector that allows for the quantification of the main peak area relative to any impurity peaks.

In a research setting, the this compound reference standard would be crucial in several key areas. During the synthesis of the compound, the reference standard is used to confirm the identity of the final product by comparing, for instance, the retention time in an HPLC analysis or the fragmentation pattern in a mass spectrum. It is also essential for the quantification of impurities that may have formed during the synthesis or degradation of the compound.